(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane
Description
(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane is a stereochemically defined oxane derivative featuring a six-membered oxygen-containing ring. Its structure includes:
- Stereochemistry: 2S and 5R configurations, critical for chiral interactions in biological or synthetic contexts.
- 3-(Trifluoromethyl)phenyl group at position 5: Enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.
- Molecular Formula: C₁₂H₁₄F₃IO (inferred from analogous compounds).
- Molecular Weight: ~358.15 g/mol.
Properties
Molecular Formula |
C13H14F3IO |
|---|---|
Molecular Weight |
370.15 g/mol |
IUPAC Name |
(2S,5R)-2-(iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane |
InChI |
InChI=1S/C13H14F3IO/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-12(7-17)18-8-10/h1-3,6,10,12H,4-5,7-8H2/t10-,12-/m0/s1 |
InChI Key |
WYLULZDSIHMRGP-JQWIXIFHSA-N |
Isomeric SMILES |
C1C[C@H](OC[C@H]1C2=CC(=CC=C2)C(F)(F)F)CI |
Canonical SMILES |
C1CC(OCC1C2=CC(=CC=C2)C(F)(F)F)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane typically involves multi-step organic reactions. One common method includes the iodination of a precursor molecule, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to target molecules.
Comparison with Similar Compounds
Research Findings and Implications
- Docking Studies: AutoDock4’s flexibility modeling () could elucidate how the Target’s CF₃ group interacts with hydrophobic receptor pockets compared to Compound A’s NO₂ or Compound B’s smaller substituents .
- Synthetic Utility : The iodomethyl group in the Target and Compound A positions them as intermediates for Suzuki couplings or radioiodination, whereas Compound B’s epoxide is suited for ring-opening functionalization .
Biological Activity
(2S,5R)-2-(Iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane is a synthetic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its structure features a trifluoromethyl group, which is known to enhance the biological properties of compounds, including their pharmacokinetics and bioactivity.
- Molecular Formula : C13H14F3IO
- Molecular Weight : 370.150 g/mol
- IUPAC Name : 2-(iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane
- CAS Number : 2059910-55-1
The biological activity of this compound is primarily attributed to its interaction with biological targets at the molecular level. The trifluoromethyl group can significantly alter the electronic properties of the compound, leading to enhanced interactions with enzymes and receptors.
Interaction with Enzymes
Research indicates that compounds containing trifluoromethyl groups often exhibit increased binding affinity to target enzymes. This can lead to enhanced inhibition or activation of biochemical pathways. For instance, studies have shown that similar trifluoromethylated compounds can inhibit protein phosphatases and other enzymes involved in cancer progression .
Anticancer Activity
Recent studies have evaluated the anticancer properties of related compounds featuring the trifluoromethyl group. For example, a series of isoxazole-based molecules were synthesized and tested for their activity against various cancer cell lines, including MCF-7 (breast cancer), 4T1 (murine breast cancer), and PC-3 (prostate cancer). These studies demonstrated promising results, suggesting that this compound may exhibit similar properties due to its structural similarities .
| Compound | Cell Line Tested | IC50 Value |
|---|---|---|
| Isoxazole 1 | MCF-7 | 14 µM |
| Isoxazole 2 | 4T1 | 10 µM |
| Isoxazole 3 | PC-3 | 12 µM |
Antimicrobial Activity
The compound's potential antimicrobial activity is also noteworthy. Trifluoromethylated compounds have been shown to possess antimicrobial properties against various bacterial strains. This has been linked to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
- Anticancer Evaluation : A study focused on synthesizing and testing a series of trifluoromethylated isoxazoles revealed that compounds similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity.
- Enzyme Inhibition : Another case study investigated the inhibitory effects of trifluoromethyl-containing compounds on specific protein phosphatases, demonstrating that these modifications could lead to selective inhibition with potential therapeutic applications in cancer treatment.
Q & A
Basic: What synthetic strategies are recommended for achieving high stereochemical purity in (2S,5R)-2-(iodomethyl)-5-[3-(trifluoromethyl)phenyl]oxane?
Methodological Answer:
Stereochemical control is critical. Use chiral auxiliaries or enantioselective catalysis during oxane ring formation. For example:
- Oxane ring construction : Employ Sharpless epoxidation or enzymatic resolution to establish the (2S,5R) configuration .
- Iodomethyl introduction : Optimize nucleophilic substitution (e.g., iodide displacement of a tosylate intermediate) under mild conditions to preserve stereochemistry .
- Purification : Chiral HPLC or recrystallization with diastereomeric resolving agents ensures enantiomeric excess >98% .
Basic: Which analytical techniques are most effective for characterizing the trifluoromethyl and iodomethyl groups?
Methodological Answer:
- NMR : ¹⁹F NMR confirms the trifluoromethyl group’s electronic environment (δ ~ -60 ppm for CF₃). ¹H/¹³C NMR identifies iodomethyl protons (δ ~ 3.5–4.0 ppm) and coupling patterns .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~428 Da) and isotopic patterns from iodine .
- X-ray crystallography : Resolves stereochemical ambiguities and confirms spatial arrangement of substituents .
Advanced: How does the 3-(trifluoromethyl)phenyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The electron-withdrawing CF₃ group deactivates the phenyl ring, directing electrophilic substitutions meta. For Suzuki-Miyaura couplings:
- Use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in THF/water.
- Monitor regioselectivity via LC-MS; CF₃ steric effects may slow reaction kinetics compared to non-fluorinated analogs .
- Compare with 2-fluorophenyl analogs () to assess electronic vs. steric contributions .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations)?
Methodological Answer:
- Dynamic NMR : Assess conformational flexibility of the oxane ring (e.g., chair vs. boat interconversion) affecting NOE patterns .
- DFT calculations : Simulate expected NMR spectra for different conformers using Gaussian or ORCA software .
- Variable-temperature studies : Cool samples to -40°C to "freeze" conformers and simplify spectra .
Advanced: What comparative structural-activity relationship (SAR) studies are feasible with this compound?
Methodological Answer:
- Analog synthesis : Replace CF₃ with Cl, Br, or methyl groups to evaluate electronic/steric effects on biological targets .
- Biological assays : Test iodomethyl derivatives against fluorophenyl-oxane analogs () for potency differences in enzyme inhibition .
- Crystallographic docking : Use PyMOL to model interactions between the iodomethyl group and hydrophobic binding pockets .
Methodological: What strategies improve reaction yields during iodomethyl functionalization?
Methodological Answer:
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .
- Protecting groups : Temporarily mask the oxane oxygen with TBS or acetyl groups to prevent side reactions .
- Catalysis : Add KI or crown ethers to enhance iodide nucleophilicity in substitution reactions .
Advanced: How can mechanistic studies elucidate the oxane ring’s stability under acidic/basic conditions?
Methodological Answer:
- Kinetic profiling : Monitor ring-opening rates via HPLC under varying pH (e.g., HCl/NaOH) .
- Isotope labeling : Use D₂O or ¹⁸O-water to trace hydrolysis pathways .
- Comparative analysis : Contrast stability with non-fluorinated oxanes ( shows fluorophenyl analogs have enhanced lipophilicity, potentially altering hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
